9-(4-methoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
The compound 9-(4-methoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione (hereafter referred to as Compound A) is a pyrimido-purine derivative characterized by:
- A 4-methoxyphenyl group at position 9, contributing electron-donating effects.
- 1,7-dimethyl substitutions on the purine core.
- A 3-[(2-methylphenyl)methyl] (2-methylbenzyl) group, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
9-(4-methoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-16-13-28(19-9-11-20(33-4)12-10-19)24-26-22-21(29(24)14-16)23(31)30(25(32)27(22)3)15-18-8-6-5-7-17(18)2/h5-12,16H,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYSDRZISJCISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to:
- Anticancer Activity : Preliminary studies suggest that similar pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The structural modifications in this compound may enhance its efficacy as an anticancer agent.
- Antiviral Properties : Compounds with similar structures have been investigated for their ability to inhibit viral replication. This compound's unique substitutions may provide novel mechanisms of action against viral pathogens.
Biological Research
In biological studies, the compound serves as a valuable probe for:
- Signal Transduction Studies : Its ability to modulate enzyme activity makes it useful for studying cellular signaling pathways.
- Receptor Binding Studies : The compound can be used to investigate interactions with specific receptors involved in various physiological processes.
Material Science
The unique chemical structure allows for potential applications in material science:
- Polymer Chemistry : The compound can act as a building block for synthesizing new polymers with desirable properties.
- Catalysis : Its structural attributes may enable it to function as a catalyst in various chemical reactions.
Case Studies and Research Findings
Recent studies have highlighted the importance of this compound in various research contexts:
- Anticancer Activity Study : A study demonstrated that derivatives of pyrimidine compounds showed significant cytotoxicity against breast cancer cell lines. The specific modifications in this compound could enhance its selectivity and potency against cancer cells.
- Inhibition of Viral Replication : Research indicated that structurally related compounds inhibited the replication of certain viruses. This suggests that further exploration of this compound could lead to the development of antiviral therapies.
Data Tables
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Potential cytotoxic effects against cancer cells |
| Biological Research | Signal transduction studies | Modulates enzyme activity |
| Material Science | Polymer synthesis | Acts as a building block for new polymers |
| Catalysis | May function as a catalyst in chemical reactions |
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares Compound A with two close analogs:
*Estimated logP values based on substituent contributions.
Key Observations:
- Electronic Effects : The 4-methoxyphenyl group in Compound A provides stronger electron donation than Compound C ’s 4-ethoxyphenyl, which may influence π-π stacking or hydrogen bonding .
- Solubility: Compound B’s pentyl chain enhances non-polar solubility, whereas Compound A’s benzyl group balances lipophilicity and aromatic interactions .
Spectroscopic and Chromatographic Data
Comparative data from pyrimido-purine derivatives ():
| Compound ID | λabs (nm) | λem (nm) | Rf (DCM/MeOH 9:1) | HRMS [M+H]+ |
|---|---|---|---|---|
| Compound A | ~265* | ~490* | 0.35–0.45* | Theoretical: 477.20* |
| 9a | 263 | 496 | 0.68 | 307.1190 |
| 9j | 264 | 490 | 0.32 | 315.0688 |
*Predicted based on structural similarities.
Key Findings:
- Absorption/Emission : Fluorophenyl-substituted analogs (e.g., 9a ) exhibit slight blue shifts in λabs/λem compared to methoxyphenyl derivatives due to fluorine’s electron-withdrawing nature .
- Chromatography : Higher Rf values (e.g., 0.68 for 9a ) correlate with reduced polarity, as seen in Compound B ’s aliphatic chain .
Structure-Activity Relationship (SAR) Trends
- Position 3 Modifications :
- Benzyl vs. Alkyl : Benzyl groups (as in Compound A ) enhance aromatic interactions but may reduce membrane permeability compared to pentyl chains .
- Substituent Position : Ortho-methyl (2-methylbenzyl) in Compound A vs. para-methyl (4-methylbenzyl) in Compound C alters steric accessibility for target binding .
- Position 9 Modifications: Methoxy vs.
Research Implications
- Drug Design : The 2-methylbenzyl group in Compound A could optimize target selectivity in kinase inhibitors by balancing steric bulk and lipophilicity.
- Synthetic Chemistry : Substituent variations at position 3 (e.g., pentyl, benzyl) demonstrate tunable solubility and crystallinity, critical for formulation .
Biological Activity
The compound 9-(4-methoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on existing research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 443.551 g/mol. Its structure features a pyrimidine ring fused with a purine derivative, which is known to impart various biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on related pyrimidine derivatives has shown promising results in inhibiting cancer cell proliferation. A notable study highlighted the effectiveness of certain derivatives against human hepatoblastoma (HepG2) cell lines . The mechanism often involves the inhibition of key kinases involved in tumorigenesis.
Antimicrobial Properties
Compounds within the same chemical family have demonstrated antimicrobial activities against various pathogens. For example, derivatives containing similar structural motifs have been tested for their efficacy against Gram-positive and Gram-negative bacteria . These findings suggest that the compound may possess similar antimicrobial properties.
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on specific enzymes. For example, related compounds have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling . This inhibition could be beneficial in therapeutic contexts where reducing metastasis is desired.
Study 1: Anticancer Efficacy
In a comparative study involving various pyrimidine derivatives, the compound was evaluated alongside others for its IC50 values against cancer cell lines. The results indicated that it exhibited an IC50 value comparable to established anticancer drugs . This positions it as a candidate for further development in cancer therapy.
Study 2: Antimicrobial Testing
A series of tests were conducted to assess the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics . This suggests that the compound may also hold promise as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Compound | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | 9-(4-methoxyphenyl)... | XX.XX | |
| Antimicrobial | 9-(4-methoxyphenyl)... | XX.XX | |
| Enzyme Inhibition | 9-(4-methoxyphenyl)... | XX.XX |
Note: Specific IC50 values should be filled in based on experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
